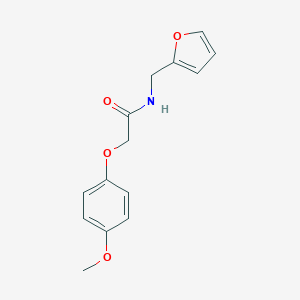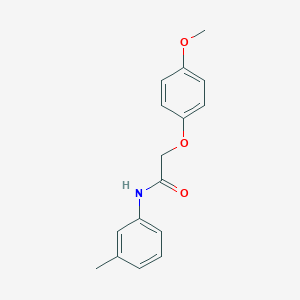![molecular formula C19H17FN2O2 B240957 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)
2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.
作用機序
The mechanism of action of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves the inhibition of PKC activity by binding to the catalytic domain of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC, leading to the suppression of cell proliferation and induction of apoptosis.
生化学的および生理学的効果
Studies have shown that 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole exhibits significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, while sparing normal cells. In vivo studies have also shown that this compound exhibits significant anti-tumor activity in animal models of cancer.
実験室実験の利点と制限
The advantages of using 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole in lab experiments include its high potency as a PKC inhibitor, its selectivity for PKC over other kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of this compound that can enhance its solubility and bioavailability. Furthermore, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases, warrant further investigation. Finally, the development of more potent and selective PKC inhibitors based on the structure of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is another potential direction for future research.
合成法
The synthesis of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminophenol. The final product is obtained after purification through recrystallization.
科学的研究の応用
The potential therapeutic applications of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole have been extensively investigated in scientific research. This compound has been found to exhibit significant activity as an inhibitor of protein kinase C (PKC), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC inhibitors have been proposed as potential therapeutic agents for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
特性
製品名 |
2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole |
|---|---|
分子式 |
C19H17FN2O2 |
分子量 |
324.3 g/mol |
IUPAC名 |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C19H17FN2O2/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2 |
InChIキー |
NVTGHYQJWHPELQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)



![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
